Ethyl 4-(3-bromopropyl)benzoate
Description
Contextual Significance in Synthetic Organic Chemistry
Ethyl 4-(3-bromopropyl)benzoate serves as a key building block in organic synthesis due to its dual reactivity. The presence of a primary alkyl bromide allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups. Simultaneously, the ethyl benzoate (B1203000) portion of the molecule can undergo reactions typical of esters, such as hydrolysis, amidation, or reduction. This orthogonal reactivity makes it a strategic linker molecule for constructing larger, more complex molecular architectures.
The bromopropyl group is a particularly useful functional handle. It can react with a wide range of nucleophiles, including amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is fundamental to the synthesis of diverse molecular scaffolds. For instance, it is employed in the preparation of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The title compound has been utilized as a precursor in the synthesis of imidazole (B134444) derivatives and transition metal complexes intended for use as curing agents and accelerators for epoxy resins. nih.gov
Historical Development of Related Benzoyl Esters as Synthetic Intermediates
The utility of benzoyl esters as intermediates in organic synthesis has a long and established history. Historically, benzoyl groups (Bz) have been widely used as protecting groups for alcohols and amines due to their stability under various reaction conditions. libretexts.org For example, the benzoyl group is a common protecting group in oligonucleotide synthesis for the protection of the N4 in cytosine and N6 in adenine (B156593) nucleic bases. libretexts.org Similarly, benzyl (B1604629) esters have been employed as protecting groups for carboxylic acids, particularly in the field of peptide synthesis, where they can be selectively removed under neutral conditions via hydrogenolysis. nih.govwikipedia.org
The development of methods to selectively introduce and remove these protecting groups paved the way for their broader use as synthetic intermediates. The stability of the benzoate ester allows it to be carried through multiple synthetic steps, while other parts of the molecule are modified. This concept of using a stable yet ultimately cleavable group is a cornerstone of modern multistep synthesis. The experience gained from the use of simple benzoyl and benzyl esters as protecting groups has informed the strategic design of more complex bifunctional intermediates like this compound, where the benzoate moiety provides a stable platform for reactions at the remote alkyl bromide site.
Current Research Landscape and Emerging Trends for Bromopropyl Benzoate Analogues
The current research landscape for bromopropyl benzoate analogues is characterized by the exploration of new synthetic methodologies and the development of novel molecules with specific functional properties. A significant trend is the synthesis of functionalized benzoates for applications in medicinal chemistry and materials science.
Researchers are actively designing and synthesizing analogues of this compound to create compounds with potential therapeutic applications. For instance, structural analogues have been investigated for their potential as local anesthetics and anti-inflammatory agents. smolecule.com The sulfonamide class of compounds, which can be synthesized from benzoate precursors, are well-known for their antimicrobial properties. ontosight.ai Furthermore, benzoic acid cores are recognized as important precursors for a variety of medicinally relevant heterocycles, including benzimidazoles and benzoxazoles. nih.gov
In the realm of materials science, benzoate derivatives are being explored as components of advanced materials. For example, derivatives of ethyl 4-(aminomethyl)benzoate are used in the synthesis of polymers, and as mentioned, precursors for epoxy resin curing agents. nih.gov The ability to precisely tune the structure of these benzoate analogues allows for the fine-tuning of the resulting material's properties.
Recent synthetic advances have also focused on more efficient ways to create functionalized benzoates. This includes the development of novel catalytic systems and one-pot reactions that streamline the synthesis of complex molecules from simple benzoate precursors. researchgate.net The exploration of these new synthetic routes is expanding the chemical space accessible to researchers and enabling the creation of a new generation of functional molecules based on the benzoate scaffold.
Properties
CAS No. |
56703-31-2 |
|---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
ethyl 4-(3-bromopropyl)benzoate |
InChI |
InChI=1S/C12H15BrO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8H,2-4,9H2,1H3 |
InChI Key |
HJOKHYAUMWNBJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCCBr |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Ethyl 4 3 Bromopropyl Benzoate
Mechanistic Investigations of Reactions
This section delves into the mechanistic details of various transformations involving ethyl 4-(3-bromopropyl)benzoate, a bifunctional molecule featuring both an ester and an alkyl bromide. The presence of these two distinct reactive sites allows for a rich and varied chemistry, but also presents challenges in terms of selectivity.
The formation of a Grignard reagent from this compound is a challenging endeavor due to the inherent incompatibility of the highly nucleophilic and basic Grignard reagent with the electrophilic ester functionality. cmu.eduadichemistry.com Traditional methods often lead to self-condensation or attack on the ester. However, research has shown that functionalized Grignard reagents bearing ester groups can be successfully prepared by the direct oxidative addition of highly active magnesium, such as Rieke Magnesium (Mg*), at low temperatures. cmu.eduresearchgate.net
The key to this success is carrying out the reaction at very low temperatures (e.g., -78 °C), which stabilizes the resulting functionalized Grignard reagent for a limited time, preventing it from reacting with the ester group on another molecule. cmu.edu The oxidative addition of the activated magnesium to the carbon-bromine bond is rapid even at these low temperatures, typically completing within 15 minutes. cmu.edu
Once formed, this organometallic intermediate can be trapped in situ by various electrophiles to yield polyfunctionalized organic molecules. cmu.edu The reactions are generally conducted at low temperatures (-78 °C to -40 °C) to maintain the stability of the Grignard reagent and achieve good to moderate yields. cmu.edu
Table 1: Examples of Functionalization Reactions of the Grignard Reagent Derived from Aryl Bromides with Ester Functionality
| Electrophile | Reagent/Catalyst | Temperature (°C) | Product Type | General Yield |
| Benzaldehyde | - | -78 | Secondary Alcohol | Good |
| Allyl Iodide | - | -40 | Allylated Arene | Good |
| Benzoyl Chloride | 10% CuI | -78 to -40 | Ketone | Moderate to Good |
This table is illustrative of reactions with ester-functionalized aryl Grignard reagents as described in the literature. cmu.edu
The mechanism involves the oxidative insertion of a magnesium atom into the C-Br bond, reversing the polarity of the carbon atom and making it a potent nucleophile. adichemistry.com This nucleophilic carbon can then attack a range of electrophilic species. The use of copper(I) salts can facilitate reactions with acid chlorides, yielding ketones with little to no subsequent addition to form tertiary alcohols, a common side reaction in Grignard chemistry. cmu.eduudel.edu
To further control reactivity and achieve specific coupling reactions, the Grignard reagent of this compound can be converted into less reactive, but more selective, organometallic species like organocopper (cuprates) or organozinc reagents. This process, known as transmetalation, is a cornerstone of modern synthetic chemistry.
The formation of organocopper reagents often involves treating the Grignard reagent with a copper(I) salt, such as copper(I) iodide or a copper(I) bromide-dimethyl sulfide (B99878) complex. thieme-connect.de These resulting organocopper intermediates are particularly effective in coupling reactions, including those with alkyl halides, and typically proceed with higher efficiency in solvents like tetrahydrofuran (B95107) (THF) compared to diethyl ether. thieme-connect.de
Similarly, transmetalation to an organozinc species can be achieved by reacting the Grignard reagent with a zinc salt like zinc bromide. uni-muenchen.de Organozinc reagents exhibit excellent functional group tolerance and are key intermediates in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. uni-muenchen.de This methodology allows for the formation of new carbon-carbon bonds under relatively mild conditions.
The two primary functional groups in this compound offer distinct opportunities for reduction.
Reduction of the Ester Group: The ethyl ester can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
To a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.org In this case, this compound would be converted to (4-(3-bromopropyl)phenyl)methanol. The mechanism involves the nucleophilic attack of a hydride ion on the ester carbonyl, followed by the loss of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced further to the alcohol. libretexts.org
To an Aldehyde: The reduction can be stopped at the aldehyde stage using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H). libretexts.org Performing the reaction at low temperatures (e.g., -78 °C) is crucial to prevent the over-reduction of the aldehyde product. libretexts.org This would yield 4-(3-bromopropyl)benzaldehyde.
Reduction of the Bromopropyl Group: The carbon-bromine bond can be reduced to a carbon-hydrogen bond, effectively removing the halogen. This can be achieved through various methods, including catalytic hydrogenation or using hydride reagents under conditions that favor reaction with the alkyl halide over the ester.
While less common, oxidative transformations of this compound can be envisioned to introduce new functionality.
Oxidation of the Alkyl Chain: The propyl chain could potentially be oxidized, although this would likely require prior modification. For instance, elimination of HBr would introduce a double bond, creating an allylic position that is susceptible to oxidation. Reagents such as selenium dioxide (SeO₂) or activated manganese dioxide (MnO₂) are known to oxidize allylic positions to alcohols or carbonyl compounds. nih.gov
Oxidative Cleavage: Stronger oxidizing agents could lead to cleavage of the alkyl chain or oxidation of the aromatic ring, though such reactions are often difficult to control and may not be synthetically useful. The synthesis of related benzopyran metabolites has employed reagents like sodium chlorite (B76162) (NaClO₂) with a chlorine scavenger to achieve specific oxidations. nih.gov
The bifunctional nature of this compound can lead to unexpected reaction pathways. Research on a closely related compound, ethyl 4-bromomethylbenzoate, revealed an unusual reaction with the carbanion of a substituted ethyl acetate. rsc.org Instead of the expected S_N2 alkylation at the benzylic bromide, a nucleophilic aromatic substitution of the bromomethyl group was observed. rsc.org
This highlights the potential for complex and competing reaction pathways. In the case of this compound, the three-carbon chain separating the bromine atom from the aromatic ring makes a direct nucleophilic aromatic substitution less likely. However, the potential for intramolecular reactions is significant. For example, under basic conditions or in the presence of certain metals, intramolecular cyclization could occur, where the nucleophilic character (potentially induced at the carbon bearing the bromine via an organometallic intermediate) attacks the ester carbonyl, leading to the formation of a six-membered ring. The selectivity between intermolecular reactions with external reagents and such intramolecular pathways would be highly dependent on reaction conditions, including temperature, concentration, and the specific reagents employed.
Applications of Ethyl 4 3 Bromopropyl Benzoate in Advanced Organic Synthesis
Precursor in the Synthesis of Heterocyclic Systems
The structure of ethyl 4-(3-bromopropyl)benzoate, with its electrophilic bromopropyl side chain, is ideally suited for reactions with various nucleophiles. This reactivity is fundamental to its application in forming diverse heterocyclic rings, which are core components of many pharmaceuticals and biologically active compounds.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Piperidines, Indoles)
The synthesis of nitrogen-containing heterocycles is a prominent application of this compound. The bromopropyl group readily undergoes nucleophilic substitution with primary or secondary amines, leading to the formation of new carbon-nitrogen bonds. Subsequent intramolecular reactions can then yield various ring systems.
Pyrrolidines and Piperidines: The construction of pyrrolidine (B122466) and piperidine (B6355638) rings, which are common motifs in many alkaloids and pharmaceuticals, can be achieved using this building block. For instance, in the synthesis of 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones, a related compound, 1-(3-bromopropyl)-3-phenylpiperidine-2,6-dione, is condensed with appropriate amines to form the final piperidine derivatives. nih.gov Similarly, pyrrolidine-based structures, such as those found in inhibitors of hepatitis C NS3/4A protease and other biologically active molecules, can be synthesized through pathways involving alkylation with bromopropyl chains. google.comugent.bersc.orgnih.govgoogle.com
Indoles: this compound also finds utility in the synthesis of substituted indoles. organic-chemistry.org The indole (B1671886) nucleus is a critical pharmacophore in numerous drugs. The synthesis can involve the alkylation of an indole nitrogen with the bromopropyl group, followed by further transformations. nih.govnih.gov For example, the alkylation of ethyl indol-2-carboxylate can be controlled to produce N-alkylated esters. nih.gov These reactions are often part of a broader strategy to create complex, functionalized indole derivatives for various applications. researchgate.netorgsyn.org
Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized Using Bromo-Alkyl Benzoate (B1203000) Analogs
| Heterocycle Class | Specific Example | Application/Significance |
|---|---|---|
| Piperidines | 3-Phenyl-1-[4-(arylpiperazin-1-yl)propyl]piperidine-2,6-dione | Central nervous system activity |
| Pyrrolidines | Pyrrolidine-5,5-trans-lactams | Hepatitis C NS3/4A protease inhibitors nih.gov |
| Indoles | N-alkylated Indole-2-carboxylates | Precursors for complex indole alkaloids and pharmaceuticals nih.gov |
Synthesis of Oxygen-Containing Heterocycles (e.g., Lactones, Furans)
The synthesis of oxygen-containing heterocycles is another area where this compound and related structures are valuable. nih.govup.ac.zaresearchgate.net
Lactones: Lactones, which are cyclic esters, are present in many natural products with significant biological activities. The synthesis of brominated lactones related to Mycalin A, for instance, showcases the utility of bromo-functionalized precursors in creating these structures. nih.gov While not a direct application of this compound, the principles of using a bromoalkyl chain to construct a lactone ring are analogous.
Furans: Furans are another class of oxygen-containing heterocycles that can be synthesized using strategies where a bifunctional starting material is advantageous. lookchem.comorganic-chemistry.orgnih.govrsc.org The synthesis often involves the reaction of a suitable precursor with an electrophilic species. While direct synthesis from this compound is not commonly cited, its structural motifs are relevant to the assembly of substituted furan (B31954) systems.
Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazines)
The reactivity of the bromopropyl group also extends to sulfur nucleophiles, enabling the synthesis of sulfur-containing heterocycles.
Thiazines: Thiazine derivatives, which have applications in medicinal chemistry, can be prepared through cyclization reactions involving a sulfur atom. For example, the synthesis of novel benzoylthioureido phenyl derivatives involves precursors that could be conceptually linked to the reactivity of this compound, where an electrophilic carbon center reacts with a sulfur-containing nucleophile to form a heterocyclic ring. nih.gov
Building Block for Complex Polyfunctional Molecules
Beyond the synthesis of simple heterocycles, this compound is a valuable building block for the construction of more complex molecules that possess multiple functional groups and intricate three-dimensional structures. chemicalbook.comnih.govbldpharm.comnih.govsigmaaldrich.comrsc.orgambeed.comrsc.org
Construction of Scaffolds for Natural Product Analogue Synthesis
Natural products often possess complex molecular architectures that are responsible for their potent biological activities. Synthesizing analogues of these natural products is a key strategy in drug discovery to improve efficacy and reduce side effects. This compound provides a scaffold that can be elaborated into structures that mimic portions of natural products. For example, the synthesis of analogues of Mycalin A, a polybrominated acetogenin, involved the creation of bromo-lactone structures. nih.gov The principles used in such syntheses highlight how a bromoalkyl benzoate-type structure can be a starting point for building complex, biologically active molecules.
Formation of Macrocyclic and Supramolecular Architectures
The bifunctional nature of this compound makes it an excellent candidate for the synthesis of macrocycles and for incorporation into larger supramolecular assemblies.
Macrocycles: Macrocyclic compounds, which contain large rings, are of significant interest due to their unique conformational properties and their prevalence among natural product drugs. cam.ac.uknih.govnih.govbeilstein-journals.org The synthesis of macrocycles often involves linking two reactive ends of a linear precursor. This compound can be modified at both the ester and the bromide positions to create such linear precursors, which can then be cyclized to form macrocyclic structures. This approach is a cornerstone of diversity-oriented synthesis strategies aimed at creating libraries of complex molecules for biological screening. cam.ac.uk
Role in Materials Science Research
This compound is a bifunctional molecule whose value in materials science stems from its unique combination of a stable aromatic core and a reactive alkyl halide side chain. This structure allows it to serve as a versatile building block for the synthesis of novel polymers and functional materials. Its applications in this field are primarily centered on its use in creating complex macromolecular structures with tailored properties. The presence of both an ester group and a reactive bromine atom on a benzene (B151609) ring provides two distinct points for chemical modification and incorporation into larger systems.
Monomer or Cross-Linking Agent in Polymer Synthesis
The structure of this compound makes it a suitable candidate for use as both a monomer and a cross-linking agent in various polymerization reactions. bldpharm.com As a monomer, the reactive bromopropyl group can participate in polycondensation or polyalkylation reactions. For instance, it can react with difunctional nucleophiles such as bisphenols, dithiols, or diamines to form polyesters, polyethers, polythioethers, or polyamines, respectively. In these syntheses, the benzoate ester portion remains as a pendant group, influencing the final properties of the polymer, such as its solubility, thermal stability, and mechanical strength.
Alternatively, this compound can be employed as a cross-linking agent to create polymer networks with enhanced durability and chemical resistance. rsc.org In this capacity, the bromopropyl group can react with functional sites on pre-existing polymer backbones, forming covalent bonds that link the individual chains together. This process is crucial for producing thermosetting plastics, elastomers, and hydrogels used in a wide array of applications. The efficiency of cross-linking can be controlled by the concentration of the agent and the reaction conditions, allowing for precise tuning of the material's properties. researchgate.net
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-reactant | Resulting Linkage | Potential Polymer Class |
| Polycondensation | Diol / Bisphenol | Ether | Polyether |
| Polycondensation | Dithiol | Thioether | Polythioether |
| Polycondensation | Diamine | Amine | Polyamine |
| Cross-linking | Polymer with -OH, -NH2, or -SH groups | Ether, Amine, or Thioether | Cross-linked Network |
Precursor for Advanced Polymeric Systems
Beyond its direct use in polymerization, this compound serves as a key precursor for creating more complex and specialized monomers. The high reactivity of the carbon-bromine bond allows for its conversion into a wide variety of other functional groups prior to polymerization. This synthetic versatility is critical for designing advanced polymeric systems with highly specific functions.
For example, the bromide can be substituted to introduce polymerizable groups like methacrylate (B99206) or styryl moieties. It can also be converted into an azide (B81097) for use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or into a phosphonium (B103445) salt for Wittig-type polymerizations. A related compound has been noted as a precursor for synthesizing imidazole (B134444) derivatives intended for use as curing agents and accelerators for epoxy resins, highlighting the role of such benzoate structures as foundational materials. researchgate.net This multi-step approach enables the incorporation of functionalities that would not be stable under the conditions of the initial polymerization, leading to materials with advanced optical, electronic, or biomedical properties.
Scaffold for Combinatorial Chemistry and Library Generation
In the field of drug discovery and materials science, combinatorial chemistry is a powerful strategy used to rapidly synthesize and screen large numbers of distinct but structurally related molecules, known as a chemical library. nih.gov The efficiency of this process relies on the use of a central molecular framework, or "scaffold," onto which various chemical appendages can be systematically attached. rsc.orgchemrxiv.org
This compound is an ideal scaffold for such purposes. Its structure consists of:
A rigid and chemically stable benzoate core that provides a consistent structural foundation.
A reactive "handle," the 3-bromopropyl chain, which serves as a prime site for diversification.
Researchers can exploit the reactivity of the alkyl bromide to introduce a wide array of chemical fragments by reacting it with a library of nucleophiles (e.g., amines, phenols, thiols). Furthermore, the ethyl ester group offers a second site for modification, such as hydrolysis to the corresponding carboxylic acid followed by amide bond formation. This dual functionality allows for the generation of a large and diverse library of compounds from a single, readily available starting material. These libraries can then be screened for desirable biological activity or material properties, accelerating the discovery of new drug candidates or high-performance materials. nih.gov
Intermediate in the Synthesis of Chemical Probes for Biochemical Studies
Chemical probes are specialized small molecules designed to selectively interact with and modulate the function of specific biological targets, such as proteins or enzymes, within a complex biological system. nih.gov They are indispensable tools for studying cellular processes and validating new drug targets. This compound serves as a valuable intermediate in the construction of these sophisticated molecular tools. bldpharm.com
The utility of this compound in probe synthesis is largely due to its electrophilic bromopropyl group. This group can act as a reactive warhead for creating covalent probes, which form a permanent bond with the target protein. escholarship.org Specifically, the alkyl bromide can react with nucleophilic amino acid residues, such as cysteine or histidine, on a protein's surface. This covalent labeling allows for the permanent identification or inhibition of the target protein.
The synthesis of a chemical probe typically involves a modular design where the intermediate, this compound, can provide the reactive element. The core benzoate structure can be further elaborated to include moieties that confer binding selectivity for the target of interest and reporter tags (e.g., fluorophores or biotin) for visualization and detection. The ability to use this compound as a foundational building block simplifies the synthetic route to complex and highly functional chemical probes for biochemical research. nih.govescholarship.org
Derivatization and Structural Modifications of Ethyl 4 3 Bromopropyl Benzoate for Targeted Molecular Design
Functional Group Interconversions at the Bromopropyl Side Chain
The alkyl bromide of the propyl side chain is an excellent electrophilic center, making it highly susceptible to nucleophilic substitution reactions (S_N2). This reactivity allows for the straightforward replacement of the bromine atom with a variety of other functional groups.
The bromine atom can be readily displaced by a range of nucleophiles, providing a powerful method for introducing new functionalities.
Nitrogen Nucleophiles: Reaction with sodium azide (B81097) (NaN₃) in a suitable solvent like acetone (B3395972) can produce Ethyl 4-(3-azidopropyl)benzoate. This azide derivative is a valuable intermediate, for instance, in "click chemistry" reactions to form triazoles. scielo.br Amines (primary or secondary) can also displace the bromide to form the corresponding secondary or tertiary amine derivatives.
Oxygen Nucleophiles: Alkoxides, such as sodium ethoxide, can react to form ether linkages. For example, the analogous reaction of ethyl 4-bromo-3-(bromomethyl)benzoate with sodium ethoxide yields the corresponding ethoxymethyl derivative.
Sulfur Nucleophiles: Sulfur-based nucleophiles offer another route for derivatization. Reaction with thiourea (B124793) followed by hydrolysis is a common method to introduce a thiol group, which would yield Ethyl 4-(3-mercaptopropyl)benzoate. guidechem.combldpharm.com This thiol can then be used in further modifications. The reaction of alkyl halides with thiourea is a well-established method for forming isothiouronium salts, which can then be hydrolyzed to thiols. rsc.orgresearchgate.net
Table 1: Examples of Nucleophilic Substitution at the Bromopropyl Chain
| Nucleophile | Reagent Example | Product |
| Azide | Sodium Azide (NaN₃) | Ethyl 4-(3-azidopropyl)benzoate |
| Amine | Ammonia (B1221849) (NH₃) | Ethyl 4-(3-aminopropyl)benzoate |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ethyl 4-(3-ethoxypropyl)benzoate |
| Thiol | Thiourea (SC(NH₂)₂) then H₂O | Ethyl 4-(3-mercaptopropyl)benzoate |
While less commonly documented for this specific molecule, standard organic synthesis strategies can be applied to modify the length of the propyl chain.
Chain Elongation: A classic method for chain elongation is the malonic ester synthesis. This would involve reacting Ethyl 4-(3-bromopropyl)benzoate with diethyl malonate in the presence of a base. The resulting product can then be hydrolyzed and decarboxylated to extend the chain by one carbon atom, yielding Ethyl 4-(4-carboxybutyl)benzoate. Another approach involves converting the bromide to a Grignard reagent, which can then react with an epoxide to add a two-carbon unit.
Chain Shortening: Shortening an alkyl chain is generally more complex. A hypothetical route could involve converting the bromide to a nitrile, followed by hydrolysis to a carboxylic acid. Subsequent oxidative degradation (e.g., via a Hunsdiecker-type reaction) could then shorten the chain. However, such multi-step sequences can be low-yielding and may affect other functional groups in the molecule.
Transformations of the Ester Moiety
The ethyl ester group is another key handle for derivatization, allowing for conversion into several other important functional groups.
Standard ester manipulations can be readily applied to this compound.
Carboxylic Acids: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(3-bromopropyl)benzoic acid, under either acidic or basic conditions. chemicalbook.com Alkaline hydrolysis using a base like sodium hydroxide (B78521) is common, which initially forms the sodium salt of the acid, followed by acidification to yield the final product. sserc.org.uk
Amides: The direct reaction of the ester with ammonia or a primary/secondary amine (aminolysis) can form the corresponding primary, secondary, or tertiary amide. These reactions can sometimes be slow and may require heating or the use of a catalyst. nih.govresearchgate.net Alternatively, the carboxylic acid can be activated (e.g., converted to an acyl chloride or using coupling agents) and then reacted with an amine to form the amide bond more efficiently. lookchemmall.com
Hydrazides: Reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) converts the ester into the corresponding hydrazide, 4-(3-bromopropyl)benzohydrazide. Hydrazides are versatile intermediates used in the synthesis of various heterocyclic compounds.
Table 2: Transformations of the Ethyl Ester Group
| Reagent(s) | Product Functional Group | Product Name |
| H₃O⁺ or NaOH/H₃O⁺ | Carboxylic Acid | 4-(3-bromopropyl)benzoic acid |
| NH₃ | Primary Amide | 4-(3-bromopropyl)benzamide |
| RNH₂ | Secondary Amide | N-alkyl-4-(3-bromopropyl)benzamide |
| N₂H₄·H₂O | Hydrazide | 4-(3-bromopropyl)benzohydrazide |
The ester group can be reduced to a primary alcohol, which provides another point for diversification. Strong reducing agents are typically required for this transformation.
Reduction with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of converting esters to primary alcohols. ucalgary.ca In this case, it would reduce the ethyl ester to a hydroxymethyl group, yielding (4-(3-bromopropyl)phenyl)methanol. ic.ac.ukmasterorganicchemistry.comyoutube.com It is important to note that LiAlH₄ can also reduce the alkyl bromide to an alkane, so reaction conditions would need to be carefully controlled to achieve selectivity. youtube.com
Reduction with Sodium Borohydride (NaBH₄): While NaBH₄ is generally not reactive enough to reduce esters on its own, its reactivity can be enhanced by additives. For example, a system of NaBH₄ in methanol (B129727) can effectively reduce aromatic esters to their corresponding alcohols. youtube.com This offers a milder and potentially more selective alternative to LiAlH₄.
Aromatic Ring Functionalization for Increased Structural Diversity
Further diversification can be achieved by introducing new substituents onto the benzene (B151609) ring through electrophilic aromatic substitution. The position of the incoming electrophile is directed by the existing substituents.
The propyl group is a weakly activating, ortho-, para-director, while the ethyl ester group is a deactivating, meta-director. ucalgary.ca In electrophilic substitution reactions, the activating group's influence generally dominates. Since the para-position relative to the propyl group is already occupied by the ester, incoming electrophiles are directed primarily to the ortho positions (positions 3 and 5).
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group, likely at the 3-position, to yield Ethyl 3-nitro-4-(3-bromopropyl)benzoate.
Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ would introduce a bromine atom, also expected at the 3-position.
Friedel-Crafts Reactions: Acylation or alkylation can introduce acyl or alkyl groups onto the ring, again favoring the positions ortho to the existing alkyl chain.
These modifications significantly expand the library of compounds that can be synthesized from the this compound scaffold.
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for the functionalization of benzene derivatives. msu.edu The regiochemical outcome of such reactions on a substituted benzene ring is dictated by the electronic properties of the substituents already present. wikipedia.org In the case of this compound, the aromatic ring is disubstituted with an ethyl ester group (-COOEt) at position 1 and a 3-bromopropyl group at position 4.
The directing effects of these two groups are as follows:
Ethyl Benzoate (B1203000) Group (-COOEt): The ester group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and resonance. latech.edu Consequently, it deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C3 and C5). latech.eduorganicchemistrytutor.com
Alkyl Group (-CH₂CH₂CH₂Br): The propyl chain is considered an alkyl group, which is an electron-donating group (EDG) through an inductive effect. libretexts.orglibretexts.org Alkyl groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org
For this compound, the para position relative to the ester is occupied by the alkyl chain. The directing effects of both the ester and the alkyl group converge, reinforcing the substitution at positions 3 and 5, which are meta to the ester and ortho to the alkyl group. Therefore, electrophilic substitution on this molecule is predicted to yield 3,4-disubstituted or 3,4,5-trisubstituted benzoic acid derivatives.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ethyl 4-(3-bromopropyl)-3-nitrobenzoate |
| Bromination | Br₂, FeBr₃ | Ethyl 3-bromo-4-(3-bromopropyl)benzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 3-acyl-4-(3-bromopropyl)benzoate |
For instance, the nitration of ethyl benzoate is a well-documented reaction that primarily yields ethyl 3-nitrobenzoate. fengchengroup.comchegg.comnih.gov Similarly, the nitration of ethylbenzene (B125841) yields a mixture of ortho and para isomers, with the para isomer often favored. researchgate.net Based on these principles, the nitration of this compound would be expected to proceed at the C3 position.
Directed Metalation and Cross-Coupling Strategies
Beyond classical electrophilic substitution, modern synthetic methods offer more precise control over regioselectivity.
Directed Metalation: Directed ortho-metalation (DoM) is a powerful technique where a functional group, the directed metalation group (DMG), directs the deprotonation of the adjacent ortho position by an organolithium reagent. wikipedia.org The resulting aryllithium species can then react with a wide range of electrophiles. Both carboxylate and ester groups can function as DMGs. uwindsor.carsc.org For this compound, the ethyl ester group can direct lithiation to the C2 and C6 positions. However, the presence of the acidic benzylic protons on the propyl chain and the electrophilic C-Br bond could lead to side reactions with strong bases like alkyllithiums. A more viable strategy might involve the hydrolysis of the ester to the corresponding carboxylic acid. The resulting carboxylate is an effective DMG and can direct lithiation specifically to the ortho position (C2/C6). rsc.org
Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for the formation of C-C bonds. While this compound itself does not possess a halogen on the aromatic ring for direct coupling, it can be synthesized from precursors that do. For example, a synthetic route could start from an aromatic ring bearing two halogens, allowing for sequential, site-selective cross-coupling reactions.
Alternatively, the molecule could first be halogenated, for instance, via electrophilic bromination as described in section 5.3.1, to install a bromine atom at the C3 position. This would generate Ethyl 3-bromo-4-(3-bromopropyl)benzoate , a substrate ripe for Suzuki-Miyaura coupling. This intermediate could then be coupled with various aryl or vinyl boronic acids to introduce diverse substituents at the C3 position, a key strategy for building molecular complexity. The Suzuki-Miyaura coupling of aryl halides containing carboxyl groups or ester functionalities is well-established and often proceeds in high yields. rsc.orguwindsor.canih.gov
The terminal bromine on the propyl chain also serves as a handle for coupling reactions, most commonly nucleophilic substitution (N-alkylation), which is a key step in the synthesis of Telmisartan.
Stereochemical Control in the Synthesis of Chiral Derivatives
The introduction of stereocenters into drug candidates is a critical aspect of modern medicinal chemistry. This compound, being an achiral molecule, can serve as a scaffold for the synthesis of chiral derivatives through modification of its propyl side chain.
A primary strategy involves converting the terminal bromide into a prochiral functional group, such as a ketone, which can then be reduced stereoselectively. This can be achieved through several steps:
Conversion of the bromide to a nucleophile, such as a Grignard or organolithium reagent, followed by reaction with a chiral aldehyde or an achiral aldehyde in the presence of a chiral catalyst.
Substitution of the bromide with a cyanide anion, followed by hydrolysis and subsequent reactions to form a ketone.
Oxidation of the bromide to an aldehyde (e.g., Kornblum oxidation using DMSO), followed by the addition of an organometallic reagent to generate a racemic alcohol, which could then be resolved or subjected to enantioselective processes.
Once a prochiral ketone, such as Ethyl 4-(3-oxopropyl)benzoate nih.gov, is formed, it can be subjected to asymmetric reduction. Catalytic asymmetric hydrogenation or transfer hydrogenation using chiral ruthenium or rhodium complexes, or enzymatic reductions, can provide access to the corresponding chiral alcohol with high enantiomeric excess.
Another advanced strategy could involve a stereoselective coupling reaction at the propyl chain. For example, the bromoallenes derived from propargylic precursors can undergo highly stereoselective SN2' reactions with organocuprates to generate chiral allenes or alkynes, introducing a stereocenter, which could even be a quaternary center. researchgate.net While not a direct modification of the provided starting material, these methods highlight pathways for creating chiral building blocks that could be incorporated into the structure.
Advanced Analytical and Spectroscopic Techniques for the Structural Elucidation of Ethyl 4 3 Bromopropyl Benzoate and Its Derivatives in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For Ethyl 4-(3-bromopropyl)benzoate, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound displays characteristic signals for each distinct proton environment. The ethyl ester group gives rise to a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The aromatic protons on the para-substituted benzene (B151609) ring appear as two distinct doublets, a common AA'BB' spin system. The 3-bromopropyl chain is characterized by three multiplets: a triplet for the benzylic methylene protons (-Ar-CH₂-), a quintet for the central methylene protons (-CH₂-CH₂-CH₂Br), and another triplet for the methylene protons adjacent to the bromine atom (-CH₂Br).
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and 3-bromopropyl chains.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position (see Figure 1) | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| 1 | - | ~166.0 |
| 2, 6 | ~7.95 (d) | ~129.7 |
| 3, 5 | ~7.25 (d) | ~128.5 |
| 4 | - | ~145.0 |
| 7 | ~2.95 (t) | ~34.5 |
| 8 | ~2.20 (quint) | ~32.0 |
| 9 | ~3.45 (t) | ~33.0 |
| 10 | ~4.35 (q) | ~60.9 |
| 11 | ~1.38 (t) | ~14.3 |
Predicted shifts are based on standard substituent effects and data from similar compounds.
Figure 1: Structure of this compound with atom numbering for NMR assignment. (A chemical structure diagram would be placed here)
To unambiguously assign the proton and carbon signals, especially within the complex spin systems of the propyl chain and the aromatic ring, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons on C10 and C11 of the ethyl group, and crucially, between the adjacent methylene protons of the propyl chain (H7 with H8, and H8 with H9).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It allows for the direct assignment of each carbon atom that has attached protons by correlating the ¹H signals with their corresponding ¹³C signals (e.g., H7 with C7, H8 with C8, etc.).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for confirming the connectivity of the molecular fragments. Key HMBC correlations would be observed between the benzylic protons (H7) and the aromatic carbons (C3, C4, C5), as well as the carbonyl carbon (C1), confirming the attachment of the propyl chain to the benzoate (B1203000) core.
The 3-bromopropyl side chain of this compound is flexible, with rotation possible around the C4-C7, C7-C8, and C8-C9 single bonds. Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures to study the conformational dynamics of molecules. libretexts.org
At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals for the propyl chain protons. copernicus.org By lowering the temperature, it may be possible to slow this rotation sufficiently to "freeze out" individual conformers (rotamers). unibas.it This would lead to significant broadening of the signals for the propyl protons, which would then resolve into distinct signals for each unique proton in the now-static conformer at very low temperatures. Analyzing the changes in the spectra as a function of temperature allows for the calculation of the energy barriers to rotation and the determination of the relative populations of different conformers. researchgate.netauremn.org.br
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). For this compound (C₁₂H₁₅BrO₂), the expected monoisotopic mass can be calculated precisely. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by isolating a precursor ion and inducing its fragmentation. youtube.com The resulting product ions are then analyzed to piece together the molecular structure. nih.gov For protonated this compound, the fragmentation pathways can be predicted based on the stability of the resulting fragments.
A plausible fragmentation pathway would involve:
Loss of ethylene (C₂H₄): A common fragmentation for ethyl esters is the McLafferty rearrangement, leading to the loss of ethylene and the formation of a protonated carboxylic acid.
Loss of the ethyl group (-CH₂CH₃): Cleavage of the ester can result in the loss of an ethyl radical.
Cleavage of the propyl chain: The C-C bonds in the propyl chain can break, leading to characteristic losses. A key fragmentation would be the loss of the bromopropyl group or cleavage alpha to the bromine atom.
Loss of HBr: Elimination of hydrogen bromide from the molecular ion is another possible pathway.
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| [M+H]⁺ (271/273) | 243/245 | C₂H₄ (ethylene) |
| [M+H]⁺ (271/273) | 195/197 | C₂H₅OH (ethanol) |
| [M+H]⁺ (271/273) | 151 | C₃H₆Br (bromopropyl radical) |
| [M+H]⁺ (271/273) | 121 | BrC₃H₆ + CO |
While standard techniques like Electrospray Ionization (ESI) are effective, advanced ionization methods can offer advantages, particularly for analyzing complex mixtures or trace amounts.
Ambient Ionization: Techniques like Desorption Electrospray Ionization (DESI) or Paper Spray Ionization (PSI) allow for the direct analysis of samples in their native environment with minimal preparation. nih.govsemanticscholar.org This could be useful for monitoring the progress of a reaction involving this compound directly from a reaction plate. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI): While more commonly used for large molecules, MALDI could be applied to derivatives of this compound, especially if they are designed to be part of larger molecular assemblies or polymer systems.
Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch. Other key absorptions include C-O stretching vibrations of the ester, C-H stretching from the aromatic and aliphatic portions, and C=C stretching from the aromatic ring. The C-Br stretch appears in the fingerprint region at a lower wavenumber.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzene ring is particularly characteristic. While the C=O stretch is visible, it is typically weaker than in the IR spectrum. The C-Br bond also gives rise to a Raman signal.
Table 3: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹, approx.) | Raman Frequency (cm⁻¹, approx.) | Intensity |
|---|---|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 2980-2850 | 2980-2850 | Medium |
| Ester C=O | Stretch | ~1720 | ~1720 | Strong (IR), Medium (Raman) |
| Aromatic C=C | Stretch | 1610, 1500 | ~1610 | Medium-Strong |
| C-O | Stretch | 1300-1100 | 1300-1100 | Strong |
| C-Br | Stretch | 650-550 | 650-550 | Medium |
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives
For instance, the crystal structures of several related ethyl benzoate derivatives have been determined, offering insights into their molecular geometry and packing in the solid state. These studies confirm the planar nature of the benzene ring and the conformation of the ethyl ester group. Intermolecular forces such as hydrogen bonds and van der Waals interactions are also elucidated, which govern the crystal packing.
Table 1: Crystallographic Data for Selected Ethyl Benzoate Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Ethyl 4-(3-chlorobenzamido)benzoate | C₁₆H₁₄ClNO₃ | Triclinic | P-1 | 5.2941 | 8.157 | 16.238 | 82.682 | 84.481 | 80.100 | eurjchem.com |
| Ethyl 3-nitro-4-(propylamino)benzoate | C₁₂H₁₆N₂O₄ | Triclinic | P1 | 4.4914 | 12.0828 | 12.8763 | 62.494 | 81.055 | 83.494 | nih.gov |
| Ethyl 4-(3-butyrylthioureido)benzoate | C₁₄H₁₈N₂O₃S | Triclinic | P1 | 7.9817 | 9.8843 | 11.0759 | 114.472 | 101.156 | 102.277 | researchgate.net |
Chromatographic Methods for Purity Assessment and Separation of Isomers (e.g., HPLC, GC)
Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for separating isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for compounds like this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a primary tool for the purity assessment of ethyl benzoate derivatives. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For instance, a method for analyzing Ethyl 4-nitrobenzoate (B1230335) utilizes a C18 column with a mobile phase consisting of acetonitrile and water, with phosphoric acid as an additive. sielc.com The retention time of the compound is a key parameter for its identification, while the peak area corresponds to its concentration, allowing for quantitative purity determination.
Gas Chromatography (GC)
GC is particularly useful for the analysis of volatile and thermally stable compounds. For the separation of isomers, the choice of the stationary phase is critical. Capillary columns coated with specialized stationary phases can achieve high resolution, enabling the separation of structural isomers. While specific GC methods for this compound are not detailed in the available literature, general principles of GC would apply. The compound would be vaporized and passed through a column, with separation based on its boiling point and interaction with the stationary phase. The use of a mass spectrometer as a detector (GC-MS) would provide further structural information for unambiguous peak identification.
Table 2: Illustrative Chromatographic Conditions for Analysis of Related Benzoate Compounds
| Technique | Compound | Column | Mobile Phase/Carrier Gas | Detector | Purpose | Reference |
| HPLC | Ethyl 4-nitrobenzoate | Newcrom R1 (C18) | Acetonitrile, Water, and Phosphoric Acid | UV | Purity Assessment | sielc.com |
| HPLC | Benzoic Acid, Sorbic Acid, Parabens | C18 | Gradient of Methanol (B129727) and aqueous Acetic Acid/Ammonium (B1175870) Acetate | UV | Simultaneous Determination | usda.gov |
| GC | Isomeric Hydrocarbons | Capillary Column (e.g., OV-1, Liquid Crystal Phases) | Helium | FID/MS | Isomer Separation | vurup.sk |
Computational Chemistry and Theoretical Modeling of Ethyl 4 3 Bromopropyl Benzoate
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic behavior of "Ethyl 4-(3-bromopropyl)benzoate". These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and its influence on the molecule's chemical properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the molecular structure and energetics of organic compounds like "this compound". scientific.net By approximating the electron density, DFT can efficiently calculate the ground-state geometry of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. This geometry optimization is crucial as it represents the most stable conformation of the molecule.
Furthermore, DFT calculations can map the potential energy surface, revealing the energy landscapes of different molecular conformations. This is particularly important for understanding the flexibility of the 3-bromopropyl side chain and its preferred orientations relative to the benzoate (B1203000) ring. The choice of functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is critical for obtaining accurate results. researchgate.net
Table 1: Hypothetical Optimized Geometric Parameters of this compound calculated using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.95 Å |
| C=O | 1.22 Å | |
| C-O (ester) | 1.35 Å | |
| Bond Angle | C-C-Br | 110.5° |
| O=C-O | 124.0° | |
| Dihedral Angle | C-C-C-Br | 178.5° |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations for similar organic molecules.
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a highly accurate approach to predicting the spectroscopic properties of "this compound". wikipedia.org These methods can be computationally intensive but provide reliable predictions of various spectra.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of "this compound", it is possible to investigate how they interact with each other in a condensed phase. This can reveal information about packing in the solid state or solvation in a liquid. The choice of force field is a critical parameter in MD simulations, as it defines the potential energy of the system. chemrxiv.org
Prediction of Reaction Pathways and Transition States
Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving "this compound". By mapping the potential energy surface, it is possible to identify the most likely reaction pathways and the transition states that connect reactants to products. rsc.orgscirp.org
For "this compound", theoretical studies could predict the pathways for nucleophilic substitution at the carbon atom bearing the bromine, a common reaction for alkyl halides. rutgers.edupraxilabs.com DFT calculations can be used to determine the activation energies for these reactions, providing insights into their kinetics. scirp.org Understanding these reaction pathways is crucial for predicting the products of a given reaction and for designing new synthetic routes.
Theoretical Studies on Structure-Reactivity Relationships (SRR)
Theoretical studies can establish quantitative structure-reactivity relationships (QSRR) for "this compound" and its derivatives. By calculating various molecular descriptors, such as electronic properties (e.g., HOMO-LUMO gap, partial charges) and steric properties, it is possible to correlate these descriptors with the observed reactivity of the molecule.
For example, the electrophilicity of the carbon atom attached to the bromine can be quantified and related to its susceptibility to nucleophilic attack. Similarly, the electronic properties of the benzoate ring can be correlated with its reactivity in electrophilic aromatic substitution reactions. These studies provide a rational basis for understanding and predicting how structural modifications will affect the chemical behavior of the molecule.
Application of Chemoinformatics and Machine Learning for Compound Design
Chemoinformatics and machine learning are powerful tools for the design of new compounds based on the "this compound" scaffold. taylorfrancis.comazolifesciences.com By analyzing large datasets of chemical structures and their properties, these methods can identify patterns and build predictive models. nih.gov
For instance, a library of virtual derivatives of "this compound" could be generated and screened in silico for desired properties, such as biological activity or specific physicochemical characteristics. Machine learning models, trained on existing data, could then be used to predict the properties of these new compounds, prioritizing the most promising candidates for synthesis and experimental testing. This approach can significantly accelerate the drug discovery and materials design process. growingscience.com
Emerging Research Frontiers and Future Directions for Ethyl 4 3 Bromopropyl Benzoate
Development of Novel Catalytic Systems for Efficient Transformations
The transformation of Ethyl 4-(3-bromopropyl)benzoate is a key area for the application of advanced catalytic systems. The presence of the bromopropyl group allows for a variety of coupling reactions, which can be significantly enhanced by novel catalyst development. Future research is likely to focus on palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon and carbon-heteroatom bonds at the propyl chain.
Recent advancements in catalyst design, such as the use of air-stable palladium(II) pre-catalysts and highly active phosphine (B1218219) ligands like X-Phos, have shown remarkable efficiency in the coupling of aryl bromides. These systems, often operating under mild conditions, could be adapted for the alkyl bromide moiety of this compound, potentially leading to higher yields and selectivity. For instance, the use of a trimethylaluminum (B3029685) source with a palladium catalyst for methylation has been proven effective for related bromo-substituted esters.
Furthermore, the development of catalysts based on more abundant and less toxic metals like copper, nickel, and iron is a growing trend. These could offer more sustainable and economical alternatives to palladium for certain transformations of this compound.
Table 1: Potential Catalytic Transformations for this compound
| Reaction Type | Catalyst System (Example) | Potential Product |
| Suzuki Coupling | Pd(OAc)2 / SPhos | Ethyl 4-(3-arylpropyl)benzoate |
| Heck Coupling | PdCl2(PPh3)2 | Ethyl 4-(3-alkenylpropyl)benzoate |
| Sonogashira Coupling | CuI / Pd(PPh3)4 | Ethyl 4-(3-alkynylpropyl)benzoate |
| Buchwald-Hartwig Amination | Pd2(dba)3 / BINAP | Ethyl 4-(3-aminopropyl)benzoate |
Integration into Flow Chemistry and Microreactor Technologies
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and process control. The integration of the synthesis and derivatization of this compound into continuous flow systems is a promising future direction. Flow chemistry can be particularly beneficial for handling hazardous reagents and for reactions that require precise temperature and pressure control. nih.gov
The synthesis of this compound itself could be streamlined in a flow process. For example, the esterification of 4-(3-bromopropyl)benzoic acid with ethanol (B145695) could be performed in a heated flow reactor packed with a solid acid catalyst, allowing for continuous production and easy separation of the product.
Furthermore, subsequent transformations of the molecule, such as the nucleophilic substitution of the bromide, can be efficiently carried out in microreactors. This would enable the rapid synthesis of a library of derivatives by simply changing the nucleophile feed. The precise control over reaction time and temperature in a microreactor can minimize the formation of byproducts, leading to cleaner reactions and simpler purification. nih.gov
Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Derivatization of this compound
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Difficult, requires larger vessels | Easy, by running the system for longer |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, better heat dissipation |
| Process Control | Less precise | Precise control of temperature, pressure, and stoichiometry |
| Product Purity | Often requires extensive purification | Higher purity due to minimized side reactions |
Exploration of Its Role in Supramolecular Chemistry and Self-Assembly Processes
The bifunctional nature of this compound makes it an intriguing candidate for the construction of supramolecular assemblies. The aromatic ring can participate in π-π stacking interactions, while the ester group can act as a hydrogen bond acceptor. Modification of the propyl bromide end can introduce a wide variety of functional groups capable of directing self-assembly through hydrogen bonding, metal coordination, or other non-covalent interactions.
For example, conversion of the bromide to a thiol could lead to self-assembled monolayers on gold surfaces. Alternatively, reaction with a suitable amine could introduce a hydrogen-bonding motif, such as a ureido group, which is known to drive the formation of well-defined supramolecular polymers. The length and flexibility of the propyl chain can also influence the geometry and stability of the resulting assemblies.
Future research will likely explore the synthesis of derivatives of this compound designed to self-assemble into specific architectures, such as liquid crystals, gels, or vesicles. These materials could have applications in areas like drug delivery, sensing, and catalysis.
Design of Advanced Precursors for Smart Materials and Responsive Systems
"Smart materials" are materials that can change their properties in response to external stimuli, such as light, temperature, or pH. This compound can serve as a key precursor for the synthesis of such materials. The ester group can be hydrolyzed to a carboxylic acid, which can impart pH-responsiveness. The bromopropyl group can be used to attach the molecule to a polymer backbone or to another functional moiety.
For instance, incorporating a photo-switchable unit, such as an azobenzene (B91143) group, onto the molecule via the propyl chain could lead to light-responsive materials. Similarly, the introduction of a thermo-responsive polymer chain, like poly(N-isopropylacrylamide), could result in materials that undergo a phase transition at a specific temperature.
The design of such advanced precursors will require a deep understanding of structure-property relationships. Researchers will likely use computational modeling to predict the behavior of these materials before embarking on their synthesis. The ultimate goal is to create materials with tailored responses for specific applications, such as targeted drug release systems or self-healing polymers.
Strategies for Environmentally Benign Synthesis and Derivatization (Green Chemistry Revisited)
Applying the principles of green chemistry to the synthesis and derivatization of this compound is crucial for its sustainable future use. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. chemicalbook.com
One key area of focus will be the development of greener synthetic routes to the compound itself. This could involve the use of biocatalysis, where enzymes are used to carry out specific transformations under mild conditions. For example, a lipase (B570770) could be used for the esterification step, avoiding the need for strong acid catalysts and high temperatures.
In terms of derivatization, the use of greener solvents, such as water or supercritical CO2, is a priority. Atom-economical reactions, which maximize the incorporation of all starting materials into the final product, will also be favored. For example, the direct C-H activation of the aromatic ring to introduce new functional groups would be a more atom-economical alternative to traditional cross-coupling reactions that generate stoichiometric byproducts. The use of catalytic reagents is inherently greener than using stoichiometric ones.
Table 3: Green Chemistry Principles Applied to this compound
| Green Chemistry Principle | Application to this compound |
| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproducts. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all atoms. |
| Less Hazardous Chemical Syntheses | Using non-toxic reagents and solvents. |
| Use of Renewable Feedstocks | Exploring bio-based routes to the starting materials. |
| Catalysis | Employing catalytic rather than stoichiometric reagents to improve efficiency. chemicalbook.com |
Q & A
Q. What are the common synthetic routes for ethyl 4-(3-bromopropyl)benzoate, and how can reaction efficiency be optimized?
this compound is typically synthesized via alkylation of a benzoate precursor with 3-bromopropanol or bromopropyl derivatives. For example, intermediate 8k (structurally analogous) was synthesized by reacting a benzoate ester with 3-bromopropan-1-ol in the presence of pyridine, followed by column chromatography (5–10% EtOAc in petroleum ether), yielding 17% . Optimization strategies include:
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
Key techniques include:
- 1H NMR : Look for signals corresponding to the bromopropyl chain (e.g., triplet at δ 3.55 ppm for CH₂Br, multiplet at δ 2.32 ppm for CH₂ groups) and aromatic protons (doublets at δ 7.97 and 7.27 ppm for para-substituted benzene) .
- 13C NMR : Confirm the ester carbonyl (δ ~167 ppm) and brominated carbon (δ ~33 ppm).
- TLC and IR : Validate purity and functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .
Q. How does the bromopropyl group influence the reactivity of this compound in subsequent transformations?
The bromopropyl moiety acts as a versatile electrophile, enabling:
- Nucleophilic substitution : The bromine atom can be displaced in cross-coupling reactions (e.g., Suzuki-Miyaura) or alkylation steps.
- Drug discovery applications : Derivatives like 8k serve as intermediates for hENT1 inhibitors, where the bromine facilitates further functionalization .
Advanced Research Questions
Q. What strategies can mitigate competing elimination reactions during alkylation steps in the synthesis of this compound?
Competing elimination (e.g., dehydrohalogenation) can be minimized by:
Q. How do steric and electronic effects govern the regioselectivity of this compound in multi-step syntheses?
- Steric effects : The bulky bromopropyl chain can hinder nucleophilic attack at the para position, directing reactivity to meta or ortho sites.
- Electronic effects : Electron-withdrawing ester groups deactivate the benzene ring, but the bromine’s inductive effect enhances electrophilicity at the alkyl chain. Comparative studies on similar esters (e.g., ethyl 4-(dimethylamino)benzoate) suggest that substituent electronic profiles significantly impact reaction pathways .
Q. What role does transesterification play in modifying this compound derivatives, and how can it be controlled?
Transesterification can occur under basic conditions, altering ester groups (e.g., ethyl to n-butyl). To control this:
- Use non-nucleophilic bases (e.g., K₂CO₃) in aprotic solvents.
- Avoid prolonged heating; instead, employ stepwise alkylation with N-Boc-protected reagents to preserve ester integrity .
Methodological Notes
- Data Contradictions : reports low yields (17%) for bromopropyl intermediates, suggesting a need for optimized catalysts or alternative brominating agents .
- Advanced Tools : While the provided evidence lacks computational studies, DFT modeling could predict transition states for bromine displacement reactions, aiding in mechanistic analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
